L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanine
Description
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanine is a synthetic heptapeptide with the sequence Tyr-Lys-Ala-Gly-Val-Ala-Phe. Its molecular formula is C₃₇H₅₄N₈O₉, and its approximate molecular weight is 754.88 g/mol (calculated based on amino acid residues).
Properties
CAS No. |
605633-36-1 |
|---|---|
Molecular Formula |
C37H54N8O9 |
Molecular Weight |
754.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C37H54N8O9/c1-21(2)31(36(52)42-23(4)33(49)44-29(37(53)54)19-24-10-6-5-7-11-24)45-30(47)20-40-32(48)22(3)41-35(51)28(12-8-9-17-38)43-34(50)27(39)18-25-13-15-26(46)16-14-25/h5-7,10-11,13-16,21-23,27-29,31,46H,8-9,12,17-20,38-39H2,1-4H3,(H,40,48)(H,41,51)(H,42,52)(H,43,50)(H,44,49)(H,45,47)(H,53,54)/t22-,23-,27-,28-,29-,31-/m0/s1 |
InChI Key |
KAORBMJWUHXGQA-SEVXVPFLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-phenylalanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-alanine, is activated and coupled to the deprotected amine group.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
Oxidation: Formation of dopaquinone from tyrosine.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Formation of amide bonds with NHS esters.
Scientific Research Applications
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biocatalysts.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes, alter receptor signaling, or affect gene expression.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Sequence Overlap with Rusalatide Acetate: The target shares a Tyr-Lys motif and an Ala-Gly dipeptide segment with Rusalatide Acetate, a peptide clinically studied for tissue repair . Rusalatide’s larger size (7,054 g/mol) and extended sequence enable broader receptor interactions, while the target’s compact structure may favor localized bioactivity.
Functional Implications of Residues :
- Tyrosine (Tyr) : Present in both the target and Rusalatide, Tyr is critical for phosphorylation-based signaling pathways.
- Lysine (Lys) : Enhances solubility and electrostatic interactions, common in antimicrobial or cell-penetrating peptides.
- Phenylalanine (Phe) : Hydrophobic C-terminal residue in the target may stabilize membrane interactions, similar to neuropeptides .
Safety and Handling :
- Peptides like N-Acetyl-L-seryl-L-tyrosyl... () require stringent safety measures (e.g., gloves, respirators) due to uncharacterized toxicity . The target compound’s safety profile remains unstudied.
Biological Activity
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanine is a complex peptide composed of seven amino acids: tyrosine, lysine, alanine, glycine, valine, alanine, and phenylalanine. This peptide has garnered attention due to its potential biological activities and applications in various fields, including biochemistry, pharmacology, and material science. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate various biological pathways through the following mechanisms:
- Enzyme Modulation : The peptide may inhibit or activate specific enzymes, affecting metabolic pathways.
- Receptor Interaction : It can bind to cell surface receptors, altering signaling cascades that influence gene expression and cellular functions.
- Protein-Protein Interactions : The peptide may facilitate or hinder interactions between proteins, impacting cellular processes like signal transduction and metabolic regulation.
Potential Therapeutic Applications
Research indicates several promising therapeutic applications for this compound:
- Antioxidant Properties : Preliminary studies suggest that this peptide may act as an antioxidant, potentially protecting cells from oxidative stress .
- Cancer Therapy : Its ability to modulate cellular pathways positions it as a candidate for cancer treatment strategies by influencing tumor growth and survival .
- Drug Delivery Systems : The peptide's structural properties may enhance the efficacy of drug delivery systems by improving bioavailability and targeting specific tissues.
Case Studies
- Antioxidant Activity in Tumor Cells
-
Peptide Synthesis and Characterization
- Research involving solid-phase peptide synthesis (SPPS) has detailed the efficient production of this compound. The synthesis process allows for precise control over the sequence and modifications of the peptide, which is crucial for studying its biological activities.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar peptides, a comparative analysis is provided below:
| Peptide Structure | Unique Features |
|---|---|
| This compound | Longer chain allows for complex interactions |
| L-Alanylglycylphenylalanine | Shorter chain; less interaction potential |
| L-Tyrosylphenylalanine | Fewer amino acids; limited functionality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
